Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%
Overview
Description
Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95% is a useful research compound. Its molecular formula is C60H66Cl2N4O4P2Ru and its molecular weight is 1141.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Asymmetric Hydrogenation
- Geng et al. (2011) developed a highly efficient and enantioselective hydrogenation of unprotected β-ketoenamines catalyzed by a ruthenium(II) complex similar to the one . This method provides access to γ-secondary amino alcohols, crucial for pharmaceuticals and natural products, with high yields and excellent enantioselectivities (Geng et al., 2011).
Anti-Tuberculosis Agents
- Pavan et al. (2011) describe the synthesis and characterization of new ruthenium complexes with anti-Mycobacterium tuberculosis activity. These compounds displayed excellent minimum inhibitory concentrations against MTB, low cytotoxicity, and significant intracellular inhibition (Pavan et al., 2011).
Solar Cell Applications
- Aranyos et al. (2003) studied a new dye complex, including a ruthenium(II) compound, for use in solar cells. They found this system showed a broader and red-shifted UV-vis absorption compared to reference systems, indicating potential use in energy conversion applications (Aranyos et al., 2003).
Chiral Atropisomeric Chelating Diphosphine Ligands
- Benincori et al. (1995) researched ruthenium(II) dichloride complexes with chiral atropisomeric ligands. They found these complexes reduced α- and β-oxoesters to α- and β-hydroxyesters with high enantiomeric purity, suggesting applications in stereoselective reactions (Benincori et al., 1995).
Catalytic Activity in Asymmetric Cycloisomerisation
- Barreiro et al. (2014) examined the catalytic activity of atropisomeric [(diphosphine)Au2Cl2] complexes, including ligands similar to the compound . They found that electron-rich phosphines promoted greater enantioselectivity in cycloisomerisation reactions (Barreiro et al., 2014).
Enantioselective Reduction of Aryl Ketones
- Lorraine et al. (2020) described the use of biaryl diphosphine ligands and their ruthenium complexes for the enantioselective reduction of aryl ketones. They achieved moderate to good yields and enantioselectivities of up to 93% (Lorraine et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is ketones . It is a highly active catalyst for the hydrogenation of simple ketones .
Mode of Action
The compound interacts with its targets through hydrogenation . It shows high enantioselectivity when sterically unsymmetrical ketones such as acetophenone, heteroaryl ketones, benzophenones, cyclopropyl ketones, and cyclohexyl ketones are substrates . The otherwise poorly bonded ketone is held in the transition state by hydrogen bonding to the protic bidentate amine .
Biochemical Pathways
The compound affects the hydrogenation pathway of ketones . Carbonyl groups are selectively reduced even when olefins exist in the same molecule . In the presence of strong base, and catalyst, simple ketones, having substituents at the α-position, may be induced to undergo dynamic kinetic resolution during their hydrogenation to produce two chiral carbon centers in high yield .
Result of Action
The result of the compound’s action is the enantioselective hydrogenation of ketones . This leads to the production of two chiral carbon centers in high yield .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of a strong base and the nature of the substrate . It is sensitive to air , and its storage temperature is recommended to be 2-8°C .
properties
IUPAC Name |
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGEXXTNKRRNM-LISIALKWSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66Cl2N4O4P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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